N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl core linked to a sulfanylacetamide moiety. The 4-methylphenyl substituents at both the quinazolinone N3-position and the acetamide nitrogen contribute to its unique physicochemical and biological properties. Its synthesis typically involves coupling reactions of thiol-containing quinazolinones with halogenated acetamides, as seen in analogous compounds .
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-16-7-11-18(12-8-16)25-22(28)15-30-24-26-21-6-4-3-5-20(21)23(29)27(24)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
KGLMKLJWFIYFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Biological Activity
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 481.59 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity, which is crucial for biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound arrests cells in mitosis, leading to the formation of monopolar spindles, a characteristic effect observed with kinesin spindle protein (KSP) inhibitors. This mechanism induces apoptosis in cancer cells, making it a candidate for further clinical development .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values in the micromolar range.
- Animal studies indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Antibacterial Activity : It exhibited moderate antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .
- Antifungal Activity : Preliminary tests indicated some antifungal activity; however, further studies are needed to quantify this effect.
Data Summary
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Effect |
|---|---|---|---|
| Breast Cancer (MCF-7) | 15 | - | Cytotoxic |
| Lung Cancer (A549) | 20 | - | Cytotoxic |
| Staphylococcus aureus | - | 31.25 | Antibacterial |
| Escherichia coli | - | 62.5 | Antibacterial |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent.
- Absorption : The lipophilic nature suggests good absorption through biological membranes.
- Metabolism : Initial studies indicate metabolism via cytochrome P450 pathways.
- Excretion : Predominantly renal excretion has been observed in preliminary animal studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Aromatic Substituents
- This modification may improve solubility but alter receptor binding kinetics.
- 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () includes a sulfamoyl group, increasing acidity and enabling ionic interactions in biological systems .
Heterocyclic Modifications
- Thiazolidinone Derivatives (): Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the acetamide with a thiazolidinone ring.
- Pyrido[2,3-d]pyrimidin-4-one Derivatives (): CXCR3 antagonists such as VUF10085 incorporate a pyridopyrimidinone core instead of quinazolinone, demonstrating how heterocycle variation dictates target specificity .
Physicochemical Properties
- Solubility: The sulfamoyl and cyano groups in compounds like 13a () improve aqueous solubility compared to the hydrophobic 4-methylphenyl groups in the target compound .
- Thermal Stability : Higher melting points (e.g., 288°C for 13a) correlate with rigid structures and strong intermolecular forces (e.g., hydrogen bonds in sulfamoyl derivatives) .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions starting with the quinazolinone core. A common approach includes:
- Step 1 : Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives or substituted benzamides.
- Step 2 : Introduction of the 4-methylphenyl group at position 3 of the quinazolinone using Ullmann coupling or nucleophilic substitution.
- Step 3 : Thioether linkage formation between the quinazolinone sulfur and the acetamide moiety via nucleophilic thiol-alkylation. Reaction conditions (e.g., temperature, catalysts, solvents) are critical for yield optimization. For example, highlights yields ranging from 68% to 91% for similar compounds using controlled stepwise synthesis .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm for quinazolinone and acetamide groups) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1680 cm for quinazolinone and acetamide) and S-H/C-S vibrations (~650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition.
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Modifications to the Quinazolinone Core : Substituting the 4-oxo group with electron-withdrawing groups (e.g., Cl, NO) may enhance DNA intercalation or enzyme inhibition .
- Thioether Linkage Replacement : Replacing sulfur with selenium or oxygen alters redox activity and pharmacokinetics (e.g., improved metabolic stability) .
- SAR Data : reports that para-substituted aryl groups on the acetamide moiety (e.g., 4-sulfamoylphenyl) improve antibacterial potency by 2–4-fold compared to ortho/meta analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
